molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate

Cat. No.: B6296871
CAS No.: 952420-83-6
M. Wt: 261.35 g/mol
InChI Key: JZHLFJIHKQFPEY-UHFFFAOYSA-N
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Description

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is a chemical compound known for its unique properties and potential applications in various fields of research. It is characterized by its molecular structure, which includes a propynyl group and a trimethoxysilylpropyl group connected via a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of propargyl alcohol with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically produced in bulk quantities to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the propynyl group, amine derivatives from the reduction of the carbamate linkage, and various substituted silyl derivatives .

Scientific Research Applications

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can react with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages. This property makes it useful in surface modification and adhesion applications. Additionally, the carbamate linkage can interact with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl isocyanate
  • Propargyl alcohol
  • N-(3-(Trimethoxysilyl)propyl)carbamate

Uniqueness

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate is unique due to its combination of a propynyl group and a trimethoxysilylpropyl group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .

Properties

IUPAC Name

prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLFJIHKQFPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)OCC#C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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